molecular formula C12H10O4 B022700 Inotilone CAS No. 906366-79-8

Inotilone

Cat. No. B022700
M. Wt: 218.2 g/mol
InChI Key: NLZQGBCUKNUDED-SDQBBNPISA-N
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Description

The study of chemical compounds, including their synthesis, molecular structure, chemical and physical properties, is a cornerstone of chemical research. This process involves a variety of methodologies and analyses to understand and manipulate compounds for various applications.

Synthesis Analysis

Research in process synthesis provides insights into how chemical engineers design and connect component parts to create a chemical process. This involves developing representations, evaluating alternatives, and strategizing to navigate the vast space of possible alternatives (Nishida, Stephanopoulos, & Westerberg, 1981)[https://consensus.app/papers/review-process-synthesis-nishida/2fb069ef144b5bd4bd09a4a139b01819/?utm_source=chatgpt].

Molecular Structure Analysis

The generation and application of molecular descriptors (MDs) play a crucial role in the quantitative structure property/activity relationships (QSPR/QSAR) studies. These descriptors help in predicting the structure of a compound with optimized activity, aiding in the synthesis of organic compounds with specific characteristics (Sahoo, Adhikari, Kuanar, & Mishra, 2016)[https://consensus.app/papers/short-review-generation-molecular-descriptors-their-sahoo/a58f53ca48745bafa5db20437d60e59f/?utm_source=chatgpt].

Chemical Reactions and Properties

The study of intermetallic compounds (IMCs) illustrates the importance of understanding the electronic and geometrical tuning of materials to serve as effective catalysts for chemical reactions. This includes detailed synthesis, properties, and catalytic activity analysis (Marakatti & Peter, 2018)[https://consensus.app/papers/synthetically-tuned-properties-compounds-catalysts-marakatti/30feac431a835261a7fc53d6ae043191/?utm_source=chatgpt].

Physical Properties Analysis

Thermal analysis methods are widely used for the qualitative and quantitative analysis, characterization of mechanical, chemical, and physical properties of materials, including nanomaterials. This offers insights into the structure and properties of compounds on the nanoscale (Seifi, Gholami, Seifi, Ghoreishi, & Salavati‐Niasari, 2020)[https://consensus.app/papers/review-trends-analysis-hyphenated-techniques-seifi/e271e48f1c675068abe933bab8110cfb/?utm_source=chatgpt].

Chemical Properties Analysis

A critical analysis of ionic liquids (ILs) highlights the complex interrelation between structure and properties, including transport properties like viscosity, diffusion, and conductivity. This analysis aids in understanding how microscopic features can predict macroscopic properties, which is crucial for the application of ILs (Silva, Zanatta, Ferreira, Corvo, & Cabrita, 2020)[https://consensus.app/papers/revisiting-ionic-liquid-structureproperty-relationship-silva/a209e0b8ac4852c3929eff0a4bd810e1/?utm_source=chatgpt].

Scientific Research Applications

1. Suppression of Lung Cancer Metastasis

  • Summary of Application : Inotilone, a major component of Inonotus linteus, a traditional Chinese medical herb, has been found to suppress lung cancer metastasis both in vitro and in vivo .
  • Methods of Application : The study used MTT results to show that inotilone had no obvious cytotoxicity. Animal model results revealed that inotilone suppressed cancer metastatic efficacy .
  • Results or Outcomes : Inotilone reduced the activity of matrix metalloproteinase (MMP)-2 and -9 and tumor necrosis factor alpha (TNF-α) activity as well as NO content. It also affected MMP-9 and tissue inhibitor of metalloproteinase (TIMP)-2 protein expression and improved the activity of the antioxidant enzymes in the lung tissues of LLC-bearing mice .

2. Anti-Inflammatory Activities

  • Summary of Application : Inotilone, isolated from Phellinus linteus, has been found to have anti-inflammatory effects .
  • Methods of Application : The anti-inflammatory effects of inotilone were studied using lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells and λ-carrageenan (Carr)-induced hind mouse paw edema model .
  • Results or Outcomes : Inotilone was found to reduce nitric oxide (NO) production, and the inducible nitric oxide synthase (iNOS) expression. It also decreased the levels of MDA, iNOS, COX-2, NF-κB, and MMP-9 and increased the activities of CAT, SOD, and GPx in the paw edema through the suppression of TNF-α and NO .

3. Antioxidative Activities

  • Summary of Application : Inotilone, isolated from Phellinus linteus, has been found to have antioxidative effects .
  • Methods of Application : The antioxidative effects of inotilone were studied using various in vitro and in vivo models .
  • Results or Outcomes : Inotilone was found to increase the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). It also decreased the levels of malondialdehyde (MDA), a marker of oxidative stress .

4. Antifungal Activities

  • Summary of Application : Inotilone, isolated from Phellinus linteus, has been found to have antifungal effects .
  • Methods of Application : The antifungal effects of inotilone were studied using various in vitro and in vivo models .
  • Results or Outcomes : Inotilone was found to inhibit the growth of various fungal strains .

5. Antidiabetic Activities

  • Summary of Application : Inotilone, isolated from Phellinus linteus, has been found to have antidiabetic effects .
  • Methods of Application : The antidiabetic effects of inotilone were studied using various in vitro and in vivo models .
  • Results or Outcomes : Inotilone was found to improve glucose metabolism and insulin sensitivity .

6. Hepatoprotective Effects

  • Summary of Application : Inotilone, isolated from Phellinus linteus, has been found to have hepatoprotective effects .
  • Methods of Application : The hepatoprotective effects of inotilone were studied using various in vitro and in vivo models .
  • Results or Outcomes : Inotilone was found to protect the liver from various forms of damage .

7. Suppression of Lung Cancer Metastasis

  • Summary of Application : Inotilone from Inonotus linteus suppresses lung cancer metastasis in vitro and in vivo through ROS-mediated PI3K/AKT/MAPK signaling pathways .
  • Methods of Application : The study used MTT results to show that inotilone had no obvious cytotoxicity. Animal model results revealed that inotilone suppressed cancer metastatic efficacy .
  • Results or Outcomes : Inotilone reduced the activity of matrix metalloproteinase (MMP)-2 and -9 and tumor necrosis factor alpha (TNF-α) activity as well as NO content. Additionally, inotilone affected MMP-9 and tissue inhibitor of metalloproteinase (TIMP)-2 protein expression and improved the activity of the antioxidant enzymes in the lung tissues of LLC-bearing mice .

8. Anti-Inflammatory Activities

  • Summary of Application : Inotilone from Phellinus linteus has anti-inflammatory effects through the inhibition of MMP-9, NF-κB, and MAPK activation in vitro and in vivo .
  • Methods of Application : The anti-inflammatory effects of inotilone were studied by using lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells and λ-carrageenan (Carr)-induced hind mouse paw edema model .
  • Results or Outcomes : Inotilone was tested for its ability to reduce nitric oxide (NO) production, and the inducible nitric oxide synthase (iNOS) expression. Inotilone decreased the levels of MDA, iNOS, COX-2, NF-κB, and MMP-9 and increased the activities of CAT, SOD, and GPx in the paw edema through the suppression of TNF-α and NO .

properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZQGBCUKNUDED-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inotilone

CAS RN

906366-79-8
Record name Inotilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906366-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Furanone, 2-[(3,4-dihydroxyphenyl)methylene]-5-methyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOTILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN7VXC9PKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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